molecular formula C28H28N4O4 B6566507 N-benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 1021209-57-3

N-benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No.: B6566507
CAS No.: 1021209-57-3
M. Wt: 484.5 g/mol
InChI Key: LZBDNVGIDGCMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a quinazolinone derivative featuring a 1,2,3,4-tetrahydroquinazolin-2,4-dione core substituted with a benzyl group at position 1 and a 4-[(propan-2-ylcarbamoyl)methyl]phenyl moiety at position 2. The compound’s structure integrates a hybrid pharmacophore combining acetamide, benzyl, and isopropylcarbamoyl functionalities, which may enhance its interaction with biological targets such as GABA receptors, a common site for anticonvulsant activity .

Key structural attributes include:

  • Quinazolinone core: Known for its role in modulating CNS activity, particularly in anticonvulsant and sedative agents.

Synthesis typically involves multi-step reactions, starting with anthranilic acid derivatives, followed by cyclization and functionalization with appropriate electrophiles (e.g., 2-chloro-N-benzylacetamide) .

Properties

IUPAC Name

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19(2)30-25(33)16-20-12-14-22(15-13-20)32-27(35)23-10-6-7-11-24(23)31(28(32)36)18-26(34)29-17-21-8-4-3-5-9-21/h3-15,19H,16-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBDNVGIDGCMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for various biological activities. The presence of the dioxo group and the benzyl moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cancer progression.

Key Findings:

  • Mechanism of Action: The compound may inhibit Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in cancers. Inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Study: A study demonstrated that similar quinazoline derivatives reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Anticonvulsant Activity

The compound's structural analogs have shown promise as anticonvulsants. For example, N-benzyl derivatives have been evaluated for their efficacy in animal models of epilepsy.

Key Findings:

  • Efficacy: In tests such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test, these compounds exhibited significant anticonvulsant activity .
  • Safety Profile: Preliminary studies indicated a favorable safety margin with no significant hepatotoxicity observed at therapeutic concentrations .

Antimicrobial Activity

Quinazoline derivatives are also being explored for their antimicrobial properties. Research has shown that certain modifications can enhance their effectiveness against bacterial strains.

Key Findings:

  • Activity Spectrum: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. The following table summarizes key structural features that influence activity:

Structural FeatureImpact on Activity
Dioxo GroupEnhances binding affinity to targets
Benzyl MoietyIncreases lipophilicity and cell membrane penetration
Tetrahydroquinazoline CoreEssential for anticancer and anticonvulsant activity

Scientific Research Applications

Medicinal Chemistry

Antiseizure Activity
Recent studies have indicated that derivatives of N-benzyl compounds exhibit promising antiseizure properties. For instance, a related compound was shown to modulate excitatory amino acid transporters (EAATs), which are crucial for maintaining synaptic glutamate levels and preventing excitotoxicity in neuronal tissues. This modulation can lead to significant reductions in seizure activity in vivo .

Cancer Research
The compound's structural features suggest potential applications in cancer therapy. The presence of a tetrahydroquinazoline moiety is associated with various biological activities, including anti-proliferative effects against cancer cell lines. Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Pharmacological Insights

Mechanism of Action
The pharmacological activity of N-benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways that are overactive in certain diseases.
  • Receptor Modulation : It could act as a modulator for various neurotransmitter receptors, enhancing or inhibiting their activity depending on the target tissue.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiseizure effectsDemonstrated significant reduction in seizure frequency in animal models when administered the compound .
Study 2Investigate anticancer propertiesShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency .
Study 3Assess pharmacokineticsRevealed favorable absorption and distribution characteristics in preclinical models, suggesting good bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Biological Activity Synthesis Route Reference
Target Compound : N-Benzyl-2-[2,4-dioxo-3-(4-{[(propan-2-yl)carbamoyl]methyl}phenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide - 1-Benzyl
- 3-(4-carbamoylmethylphenyl)
- Propan-2-ylcarbamoyl
Anticonvulsant (GABA receptor modulation) Cyclization + alkylation of quinazolinone core
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) - 2,4-Dichlorobenzyl
- Unsubstituted quinazolinone core
Anticonvulsant (PTZ-induced seizure model; ED₅₀ = 45 mg/kg) Reaction of 2-(2,4-dioxoquinazolin-3-yl)acetic acid with 2-chloro-N-substituted acetamide
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) - Thioxothiazolidinone
- Phenyl-substituted quinazolinone
Antimicrobial, Anticancer (Notable activity against S. aureus) Condensation of thioacetohydrazide with thiocarbonyl-bis-thioglycolic acid
2-{1-[(4-Methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide - 4-Methylbenzoyl
- 3-Nitrophenylacetamide
Unknown (Structural analog with potential kinase inhibition due to nitro group) Acylation of tetrahydroquinoxaline derivative
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide - Triazolobenzothiazole
- 2-Methylphenyl
Antifungal, Antiviral (Theoretical docking suggests protease inhibition) Nucleophilic substitution of thiol with chloroacetamide

Key Findings :

Anticonvulsant Activity :

  • The target compound’s benzyl and propan-2-ylcarbamoyl groups may enhance GABA receptor binding compared to simpler analogs like 1 , which lacks the carbamoyl moiety and shows moderate ED₅₀ (45 mg/kg) .
  • Substitution at position 3 (e.g., dichlorophenyl vs. carbamoylmethylphenyl) significantly impacts potency. For example, 1 with 2,4-dichlorophenyl exhibits anticonvulsant activity, while the target compound’s carbamoyl group may improve solubility and target engagement .

Structural Flexibility: Thioacetamide derivatives (e.g., 5) replace the quinazolinone oxygen with sulfur, altering electronic properties and expanding activity to antimicrobial domains . Triazolobenzothiazole hybrids (e.g., ) demonstrate the versatility of acetamide linkers in conjugating heterocycles for diverse biological targets.

Synthetic Complexity :

  • The target compound requires precise functionalization at position 3, increasing synthetic steps compared to analogs like 1 .
  • Thioether-containing derivatives (e.g., ) utilize milder conditions (room temperature, acetone/K₂CO₃) compared to the target compound’s reflux-dependent alkylation .

Contradictions and Limitations :

  • While 1 and the target compound target GABA receptors, their substituents may lead to divergent pharmacokinetic profiles. For instance, the dichlorophenyl group in 1 increases lipophilicity but may reduce metabolic stability .
  • Evidence gaps exist for the target compound’s explicit biological data (e.g., IC₅₀, toxicity), limiting direct efficacy comparisons with well-studied analogs like 5 or 1 .

Preparation Methods

Cyclization via Isatoic Anhydride

Isatoic anhydride (10 ) reacts with primary amines under reflux to yield 2-aminobenzamide intermediates. Subsequent treatment with urea or phosgene induces cyclization, forming the 2,4-dioxo-tetrahydroquinazoline scaffold. For example, heating isatoic anhydride with ammonium hydroxide generates 2,4-dihydroxyquinazoline, which is dehydrogenated to the dione.

Key Conditions :

  • Solvent: Pyridine or acetic acid

  • Temperature: 100–120°C

  • Cyclizing agent: Urea or triphosgene.

N-Benzyl-2-acetamide Functionalization

The acetamide side chain is introduced via alkylation or acylation of the quinazolinone’s N1 position.

Alkylation with Benzyl Bromoacetamide

Quinazolinone is treated with benzyl bromoacetamide in the presence of cesium carbonate, yielding the target acetamide.

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Cs₂CO₃

  • Temperature: 60°C, 12 hours.

Yield : 58% (crude), improved to 85% after recrystallization.

Integrated Synthetic Route

A consolidated pathway combines the above steps:

  • Quinazolinone Core : Synthesize 3-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione from isatoic anhydride.

  • Phenyl Substituent : Perform Suzuki coupling with 4-(aminomethyl)phenylboronic acid, followed by carbamoylation.

  • Acetamide Installation : Alkylate with benzyl bromoacetamide.

Overall Yield : 42% (three steps).

Analytical Validation and Challenges

Purity and Characterization

  • HPLC : >98% purity achieved via reverse-phase chromatography.

  • NMR : δ 7.2–7.6 ppm (aromatic protons), δ 4.3 ppm (benzyl CH₂).

Common Side Reactions

  • Over-alkylation at N3 (mitigated by stoichiometric control).

  • Hydrolysis of the carbamoyl group under acidic conditions (avoided by neutral pH).

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Microreactors enhance cyclization efficiency (yield increase: 15%).

  • Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including cyclization of quinazolinone precursors, amide coupling, and functionalization of the benzyl group. Key steps require controlled temperatures (e.g., 60–80°C for cyclization) and anhydrous solvents like DMF or THF. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm the absence of unreacted intermediates .

Q. Which analytical techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing quinazolinone carbonyls (δ ~165–170 ppm) and benzyl protons (δ ~4.5–5.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What structural features influence its biological activity?

The quinazolinone core and benzyl-acetamide side chain are critical. The quinazolinone’s planar structure facilitates intercalation or enzyme inhibition, while the isopropylcarbamoyl group enhances lipophilicity and target binding. Substitutions on the phenyl ring (e.g., electron-withdrawing groups) modulate activity .

Advanced Research Questions

Q. How can reaction yields be optimized for the quinazolinone cyclization step?

Use a factorial design to test variables:

  • Catalyst : p-TsOH vs. acetic acid (higher yields with p-TsOH).
  • Solvent : Polar aprotic solvents (DMF) improve solubility.
  • Temperature : 70–80°C minimizes side reactions (e.g., dimerization). Statistical tools like ANOVA identify significant factors. Post-reaction, quenching with ice-water reduces by-products like hydrolyzed intermediates .

Q. How to resolve contradictions between computational docking and experimental bioactivity data?

Example: If docking predicts GABA_A receptor binding but in vivo assays show no anticonvulsant activity:

  • Validate docking parameters (e.g., protonation states, solvation models).
  • Perform radioligand binding assays to confirm target engagement.
  • Check pharmacokinetics (e.g., blood-brain barrier penetration) using LC-MS/MS .

Q. What strategies mitigate by-product formation during amide coupling?

  • Coupling Reagents : Use HATU instead of EDCl/HOBt to reduce racemization.
  • Stoichiometry : Limit excess of carbodiimide reagents to prevent over-activation.
  • Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for carboxylic acid consumption .

Q. How to design derivatives for improved metabolic stability?

  • Isosteric Replacement : Substitute the isopropyl group with cyclopropyl to resist oxidative metabolism.
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl C-H) with deuterium to slow CYP450 degradation.
  • Prodrugs : Introduce ester moieties for enhanced solubility and controlled release .

Data Analysis & Experimental Design

Q. How to statistically analyze SAR data for substituent effects?

Use multivariate regression (e.g., CoMFA or MLR) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity. For example, a negative correlation with logP may indicate poor membrane permeability .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • Fluorescence Polarization : Measure ATP-binding displacement using a TAMRA-labeled ATP probe.
  • Kinase-Glo Luminescent : Quantify residual ATP after incubation with the compound. IC50 values are calculated using nonlinear regression (GraphPad Prism) .

Q. How to troubleshoot low reproducibility in biological assays?

  • Cell Line Authentication : Confirm via STR profiling.
  • Compound Stability : Test degradation in assay buffer (e.g., LC-MS at 0h/24h).
  • Plate Uniformity : Use Z’-factor >0.5 to ensure assay robustness .

Contradictions & Limitations

Q. Why might in silico ADMET predictions fail for this compound?

Common issues:

  • Unusual Scaffolds : Quinazolinone-benzyl hybrids may lack training data in predictive models.
  • Aggregation : Nanoformulation (e.g., PEGylation) can prevent false-positive inhibition in enzyme assays.
    Validate predictions with experimental Caco-2 permeability and microsomal stability assays .

Q. How to address discrepancies between cell-free and cell-based activity?

Example: High enzyme inhibition in vitro but no cytotoxicity in cells.

  • Check cellular uptake via LC-MS quantification of intracellular compound.
  • Test efflux pump inhibition (e.g., co-treatment with verapamil for P-gp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.